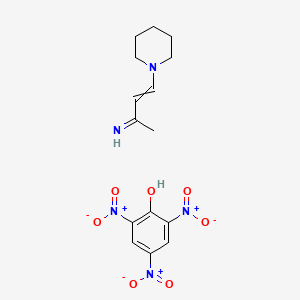![molecular formula C13H21ClN2 B14561065 N~1~-Butyl-N~1~-[(4-chlorophenyl)methyl]ethane-1,2-diamine CAS No. 61694-92-6](/img/structure/B14561065.png)
N~1~-Butyl-N~1~-[(4-chlorophenyl)methyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Butyl-N~1~-[(4-chlorophenyl)methyl]ethane-1,2-diamine is a chemical compound with a complex structure that includes a butyl group, a chlorophenyl group, and an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Butyl-N~1~-[(4-chlorophenyl)methyl]ethane-1,2-diamine typically involves the reaction of butylamine with 4-chlorobenzyl chloride, followed by the addition of ethane-1,2-diamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of N1-Butyl-N~1~-[(4-chlorophenyl)methyl]ethane-1,2-diamine may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~1~-Butyl-N~1~-[(4-chlorophenyl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
N~1~-Butyl-N~1~-[(4-chlorophenyl)methyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-Butyl-N~1~-[(4-chlorophenyl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
N,N’-Di-2-butyl-1,4-phenylenediamine: This compound is used as an antioxidant in industrial applications.
1-Butylimidazole: Used as a ligand in coordination chemistry.
N-[(4-Chlorophenyl)methyl]cyclobutylamine: Used in quality tests and assays.
Uniqueness
N~1~-Butyl-N~1~-[(4-chlorophenyl)methyl]ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
61694-92-6 |
|---|---|
Molecular Formula |
C13H21ClN2 |
Molecular Weight |
240.77 g/mol |
IUPAC Name |
N'-butyl-N'-[(4-chlorophenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C13H21ClN2/c1-2-3-9-16(10-8-15)11-12-4-6-13(14)7-5-12/h4-7H,2-3,8-11,15H2,1H3 |
InChI Key |
KZYHXVLCNLBDTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCN)CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


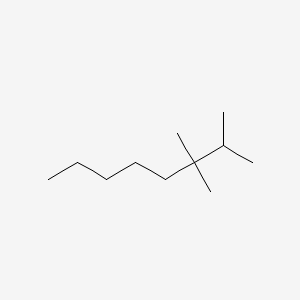
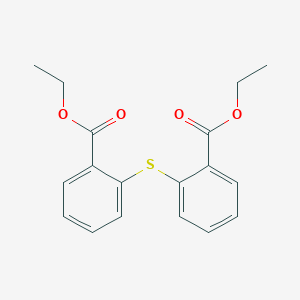

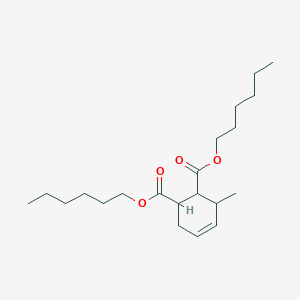

![Ethyl 2-[2-(5-chlorothiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylate](/img/structure/B14561017.png)
![2-{1-[4-(Dimethylamino)butan-2-yl]-1H-inden-3-yl}ethan-1-ol](/img/structure/B14561023.png)
![Benzene, 1,3-bis[1-(4-ethoxyphenyl)-1-methylethyl]-](/img/structure/B14561032.png)
![1,3,6,7,8-Pentamethyl-1,3,6,9-tetraazaspiro[4.5]decane-2,4,10-trione](/img/structure/B14561037.png)
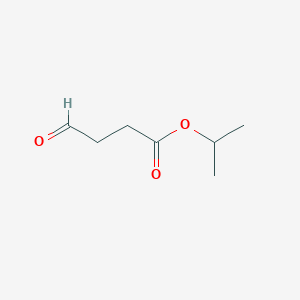

![N-(Pyridin-2-yl)-2-[(pyridin-2-yl)amino]cyclohexane-1-carboxamide](/img/structure/B14561043.png)

